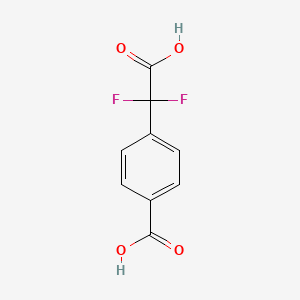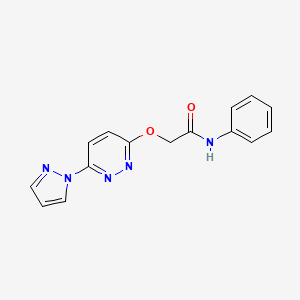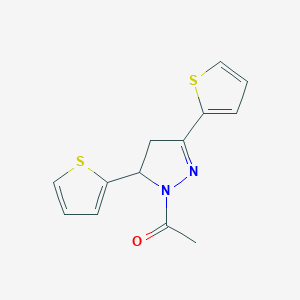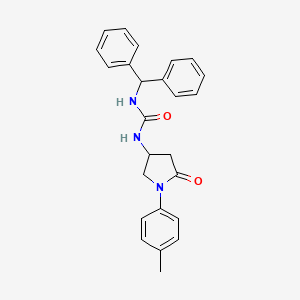![molecular formula C20H20N4O3 B2503849 5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008090-14-9](/img/structure/B2503849.png)
5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of triazole derivatives and their potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, discovering some compounds exhibited moderate to good activity against various microorganisms. This suggests that the triazole core, similar to that in the queried compound, can be pivotal in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Interactions and Stability
Ahmed et al. (2020) investigated ethyl 2-triazolyl-2-oxoacetate derivatives, focusing on π-hole tetrel bonding interactions, which were elucidated using Hirshfeld surface analysis and DFT calculations. This work underscores the significance of understanding molecular interactions and stability, which are essential for the application of such compounds in designing materials or biological agents (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Potential Biological Effects
Karayel (2021) conducted a study on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors. This research highlights the potential of structurally similar compounds to act as biological effectors, specifically in cancer research, pointing towards the therapeutic applications of such molecules (Karayel, 2021).
Electron Transport and Photovoltaic Applications
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte with applications as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of its backbone, which includes pyrrolopyrrole diones, indicate that compounds with similar structural features could find applications in electronics and energy conversion, highlighting the versatility of these molecular frameworks (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-9-7-15(8-10-16)24-19(25)17-18(20(24)26)23(22-21-17)12-14-6-4-5-13(2)11-14/h4-11,17-18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKABPSHXGTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)
![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)



![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)
